Cas no 1546095-76-4 (6-ethylpiperidine-2,4-dione)

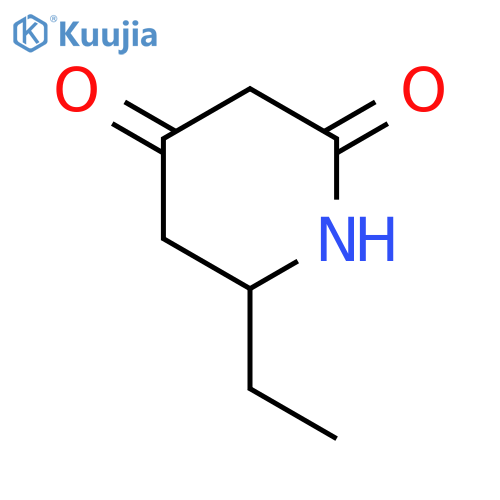

6-ethylpiperidine-2,4-dione structure

商品名:6-ethylpiperidine-2,4-dione

CAS番号:1546095-76-4

MF:C7H11NO2

メガワット:141.167742013931

MDL:MFCD26722617

CID:4504985

PubChem ID:83815149

6-ethylpiperidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4-Piperidinedione, 6-ethyl-

- 6-ethylpiperidine-2,4-dione

- EN300-250629

- SCHEMBL16268146

- 1546095-76-4

- DEOZNLIIISZLJA-UHFFFAOYSA-N

-

- MDL: MFCD26722617

- インチ: InChI=1S/C7H11NO2/c1-2-5-3-6(9)4-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)

- InChIKey: DEOZNLIIISZLJA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 141.078978594Da

- どういたいしつりょう: 141.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 46.2Ų

6-ethylpiperidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250629-0.05g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 0.05g |

$1428.0 | 2024-06-19 | |

| Enamine | EN300-250629-1.0g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 1.0g |

$1701.0 | 2024-06-19 | |

| Enamine | EN300-250629-1g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 1g |

$1701.0 | 2023-09-15 | ||

| Enamine | EN300-250629-0.25g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 0.25g |

$1564.0 | 2024-06-19 | |

| Enamine | EN300-250629-2.5g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 2.5g |

$3332.0 | 2024-06-19 | |

| Enamine | EN300-250629-5.0g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 5.0g |

$4930.0 | 2024-06-19 | |

| Enamine | EN300-250629-0.1g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 0.1g |

$1496.0 | 2024-06-19 | |

| Enamine | EN300-250629-5g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 5g |

$4930.0 | 2023-09-15 | ||

| Enamine | EN300-250629-0.5g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 0.5g |

$1632.0 | 2024-06-19 | |

| Enamine | EN300-250629-10.0g |

6-ethylpiperidine-2,4-dione |

1546095-76-4 | 95% | 10.0g |

$7312.0 | 2024-06-19 |

6-ethylpiperidine-2,4-dione 関連文献

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

1546095-76-4 (6-ethylpiperidine-2,4-dione) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量